molecular formula C19H14ClFO2S B8549257 2-Chloro-1-fluoro-4-[2-(4-methylsulfonylphenyl)phenyl]benzene CAS No. 175883-06-4

2-Chloro-1-fluoro-4-[2-(4-methylsulfonylphenyl)phenyl]benzene

Cat. No. B8549257
M. Wt: 360.8 g/mol
InChI Key: DRLYABMZPXHNSE-UHFFFAOYSA-N
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Patent
US05739166

Procedure details

Following the general procedure outlined in Synthetic Scheme VI, 6.43 g (20.6 mmol) of 1-bromo-2-[4-(methylsulfonyl)phenyl]benzene (Example 4, Step 2) was reacted with 5.37 g (30.9 mmol) of 3-chloro-4-fluorophenylboronic acid. Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (1:3) gave 6.64 g (89%) of 2-chloro-1-fluoro-4-[2-[4-(methylsulfonyl)phenyl]phenyl]benzene as a colorless solid: mp 179.5°-181.1° C.; NMR (CDCl3) δ 3.06 (s, 3H), 6.86-6.93 (m, 1H), 6.98 (t, J=8 Hz, 1H), 7.19 (dd, J=2, 7 Hz, 1H), 7.33 (d, J=8 Hz, 2H), 7.38-7.53 (m, 4H), 7.84 (d, J=9 Hz, 2H). MS (FAB): m/e 367 (M+Li); HRMS Calc'd for C19H14 ClFO2S: 360.0387. Found: 360.0401. Anal. Calc'd for C19 H14ClFO2S: C, 63.25; H, 3.91; F, 5.27. Found: C, 62.92; H, 4.02; F, 5.19.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=1.[Cl:18][C:19]1[CH:20]=[C:21](B(O)O)[CH:22]=[CH:23][C:24]=1[F:25]>>[Cl:18][C:19]1[CH:20]=[C:21]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[C:8]2[CH:13]=[CH:12][C:11]([S:14]([CH3:17])(=[O:16])=[O:15])=[CH:10][CH:9]=2)[CH:22]=[CH:23][C:24]=1[F:25]

Inputs

Step One
Name
Quantity
6.43 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C
Step Two
Name
Quantity
5.37 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (Waters Prep-500A)with ethyl acetate/hexane (1:3)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)C1=C(C=CC=C1)C1=CC=C(C=C1)S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.64 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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